
1-Butyl-4-phenylpiperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-phenylpiperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives. It is known for its structural complexity and potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound is characterized by a piperidine ring substituted with a butyl group and a phenyl group, along with a nitrile functional group.
Métodos De Preparación
The synthesis of 1-Butyl-4-phenylpiperidine-4-carbonitrile involves several steps and can be achieved through different synthetic routes. One common method includes the reaction of 4-phenylpiperidine with butyl bromide in the presence of a base to form the butylated product. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide under controlled conditions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-Butyl-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Butyl-4-phenylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mecanismo De Acción
The mechanism of action of 1-Butyl-4-phenylpiperidine-4-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For instance, as a precursor to pethidine, it interacts with opioid receptors in the central nervous system, leading to analgesic effects. The nitrile group can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
1-Butyl-4-phenylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:
Pethidine intermediate A: This compound is a precursor to pethidine and shares structural similarities with this compound.
1-Benzyl-4-phenylpiperidine-4-carbonitrile: Another piperidine derivative with a benzyl group instead of a butyl group, used in similar synthetic applications.
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields
Propiedades
Número CAS |
42520-99-0 |
|---|---|
Fórmula molecular |
C16H22N2 |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
1-butyl-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C16H22N2/c1-2-3-11-18-12-9-16(14-17,10-13-18)15-7-5-4-6-8-15/h4-8H,2-3,9-13H2,1H3 |
Clave InChI |
XXZCCQVMXFWDIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCC(CC1)(C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


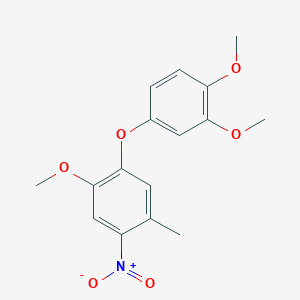


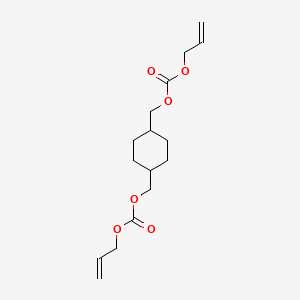

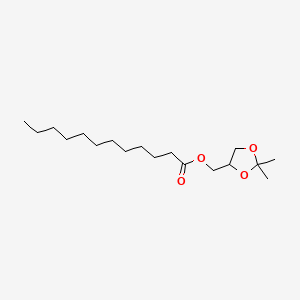
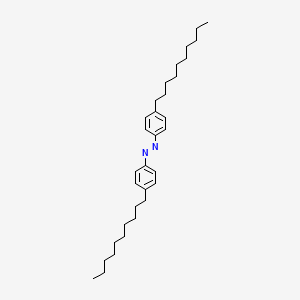
![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)
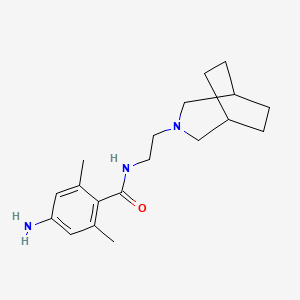
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)

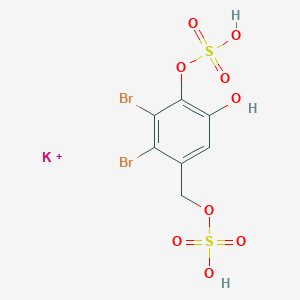
![1H-Pyrrolo[1,2-A][1,4]diazepine](/img/structure/B14669276.png)
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)
